molecular formula C16H20N2O3S B1384434 2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol CAS No. 525559-02-8

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol

Cat. No.: B1384434
CAS No.: 525559-02-8
M. Wt: 320.4 g/mol
InChI Key: OJOARARGXCDSSX-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol typically involves the reaction of benzyl mercaptan with a pyrimidine derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylsulfanyl-6-methoxymethyl-pyrimidin-4-ol
  • 2-Benzylsulfanyl-6-ethoxymethyl-pyrimidin-4-ol
  • 2-Benzylsulfanyl-6-propoxymethyl-pyrimidin-4-ol

Uniqueness

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-benzylsulfanyl-4-(diethoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-20-15(21-4-2)13-10-14(19)18-16(17-13)22-11-12-8-6-5-7-9-12/h5-10,15H,3-4,11H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOARARGXCDSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=O)NC(=N1)SCC2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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